1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the difluoromethylation of a pyrazole derivative, followed by sulfonamide formation. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(DIFLUOROMETHYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(TRIFLUOROMETHYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE
- 1-(CHLOROMETHYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Uniqueness
1-(DIFLUOROMETHYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C17H19F2N5O2S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]-N-(2-phenylethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H19F2N5O2S/c1-22-9-8-15(21-22)12-23(10-7-14-5-3-2-4-6-14)27(25,26)16-11-20-24(13-16)17(18)19/h2-6,8-9,11,13,17H,7,10,12H2,1H3 |
InChI Key |
DAIWRQGIERBNAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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